molecular formula C18H32N2O6S2 B587422 N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 CAS No. 1356382-52-9

N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6

Cat. No.: B587422
CAS No.: 1356382-52-9
M. Wt: 442.619
InChI Key: CJMDURFWZHENFZ-UIPMZEIASA-N
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Description

N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a deuterium-labeled analog of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester. This compound is related to the amino acid L-cysteine and is used in various scientific research applications, particularly in the study of metabolic pathways and oxidative metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 involves the acetylation of L-cystine followed by esterification with tert-butyl groups. The deuterium labeling is introduced during the acetylation step. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine, followed by esterification with tert-butyl alcohol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the pathways of sulfur-containing amino acids and their metabolites.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of oxidative stress and related diseases.

    Industry: Applied in the synthesis of labeled compounds for environmental and clinical diagnostics.

Mechanism of Action

The mechanism of action of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows for the tracking of the compound and its metabolites using mass spectrometry or NMR spectroscopy. The compound interacts with various enzymes and molecular targets involved in the metabolism of sulfur-containing amino acids.

Comparison with Similar Compounds

Uniqueness: N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate tracing of metabolic pathways is essential.

Biological Activity

N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a deuterated derivative of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the study of oxidative metabolites. The compound's structure is characterized by the presence of two tert-butyl ester groups attached to the cysteine backbone, along with deuterium labeling, which enhances its utility in various analytical techniques.

  • Molecular Formula : C18H26D6N2O6S2
  • Molecular Weight : 442.62 g/mol
  • CAS Number : 1356382-52-9
  • Purity : >95% (HPLC)
  • Storage Conditions : +4°C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a precursor for studying oxidative stress and its metabolites. The compound has shown potential in various biological assays, particularly those assessing cytotoxicity and antioxidant properties.

Cytotoxicity Assays

Research indicates that compounds related to cysteine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values for related compounds that demonstrate their effectiveness in inhibiting cell proliferation:

  • LNCaP Cells : IC50 = 10.20 µM
  • PC-3 Cells : IC50 = 3.29 µM

These values suggest that modifications to the cysteine structure, such as those found in this compound, could enhance or alter biological activity.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve:

  • Oxidative Stress Modulation : The compound may influence cellular pathways related to oxidative stress, potentially acting as an antioxidant.
  • Interaction with Cellular Targets : It may bind to specific proteins or enzymes involved in cellular signaling or metabolic pathways.

Study on Antioxidant Activity

A study conducted by Belov et al. (2008) examined the antioxidant properties of cysteine derivatives, including N,N'-Diacetyl-L-cystine derivatives. The findings suggested that these compounds could effectively scavenge free radicals, thereby reducing oxidative damage in cellular models.

Structure-Activity Relationship (SAR)

The relationship between the structure of this compound and its biological activity has been a focus of research. Variations in ester groups and the presence of deuterium have been shown to affect the compound's stability and reactivity, influencing its potential therapeutic applications.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaIC50 (µM)Biological Activity
N,N'-Diacetyl-L-cystineC12H20N2O4S215.00Moderate cytotoxicity
N,N'-Diacetyl-L-cystine Bis(tert-Butyl) DiesterC18H26N2O6S210.20Significant cytotoxicity
This compoundC18H26D6N2O6S2TBDPotential antioxidant

Properties

IUPAC Name

tert-butyl (2R)-3-[[(2R)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-[(2,2,2-trideuterioacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMDURFWZHENFZ-UIPMZEIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)C([2H])([2H])[2H])C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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